Enantiomer-Specific Optical Rotation: (1R,4S) vs. (1S,4R) Carboxylic Acid Analogs
The (1R,4S) stereochemistry imparts a characteristic positive specific rotation. The corresponding (1R,4S)-carboxylic acid (CAS 151907-80-1) exhibits [α]D²⁵ = +49 ± 2° (C=1, MeOH) . In contrast, the enantiomeric (1S,4R)-carboxylic acid (CAS 151907-79-8) displays [α]D²⁵ = -43 ± 2° (C=0.5, MeOH) . This ~92° absolute difference in specific rotation provides a quantifiable, orthogonal identity verification method that chromatographic retention time alone cannot offer, enabling rapid enantiomeric excess (ee) determination by polarimetry.
| Evidence Dimension | Specific optical rotation [α]D²⁵ |
|---|---|
| Target Compound Data | +49 ± 2° (C=1, MeOH) for the (1R,4S) carboxylic acid analog |
| Comparator Or Baseline | -43 ± 2° (C=0.5, MeOH) for the (1S,4R) carboxylic acid analog (CAS 151907-79-8) |
| Quantified Difference | ~92° absolute difference in specific rotation; opposite sign confirms enantiomeric relationship |
| Conditions | Sodium D-line, 25 °C, methanol solution; data from Chem-Impex certificates of analysis |
Why This Matters
For procurement, this optical rotation difference provides the most rapid and definitive confirmation of stereochemical identity, safeguarding against costly mis-specification where the (1S,4R) enantiomer may be inadvertently supplied.
